molecular formula C8H16N2O2 B3039748 1-(2-Methyl-2-nitropropyl)pyrrolidine CAS No. 130564-37-3

1-(2-Methyl-2-nitropropyl)pyrrolidine

Cat. No. B3039748
CAS RN: 130564-37-3
M. Wt: 172.22 g/mol
InChI Key: YBXUADBJRHSXIK-UHFFFAOYSA-N
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Description

“1-(2-Methyl-2-nitropropyl)pyrrolidine” is a chemical compound with the molecular formula C8H16N2O2 . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of “1-(2-Methyl-2-nitropropyl)pyrrolidine” involves a reaction of pyrrolidine and 2-nitropropane at 10° C. Formaldehyde and aqueous NaOH solution are added dropwise slowly . Pyrrolidines can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(2-Methyl-2-nitropropyl)pyrrolidine” is characterized by a pyrrolidine ring substituted at the N1-position with a 2-methyl-2-nitropropyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for designing biologically active compounds. Researchers often explore this scaffold due to several factors:

In drug discovery, pyrrolidine derivatives have been investigated for their target selectivity. For instance, pyrrolidine-2,5-dione has been evaluated for inhibitory activity against carbonic anhydrase isoenzymes, which play roles in diseases like retinal disorders .

Safety And Hazards

The safety data sheet for a similar compound, Methyl-2-pyrrolidinone, indicates that it is considered hazardous. It is a combustible liquid and can cause skin and eye irritation, respiratory irritation, reproductive toxicity, and specific target organ toxicity .

Future Directions

Pyrrolidine and its derivatives, including “1-(2-Methyl-2-nitropropyl)pyrrolidine”, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

properties

IUPAC Name

1-(2-methyl-2-nitropropyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,10(11)12)7-9-5-3-4-6-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXUADBJRHSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-2-nitropropyl)pyrrolidine

Synthesis routes and methods

Procedure details

18 ml of 2-nitropropane and 16.5 ml of pyrrolidine were dissolved in 60 ml of dioxan. 15 ml of aqueous formaldehyde solution (37%) and 8 ml of 2% sodium hydroxide solution were added at 5° C. The mixture was heated to 90° C. while stirring for 1 hour, cooled and thereafter extracted with 3×150 ml of ethyl acetate. Upon distillation in a water-jet vacuum, we obtained 19 g of 1-(2-nitro-2-methylpropyl)-pyrrolidine.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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